6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione
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Overview
Description
6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione is a heterocyclic compound featuring a pyrimidine ring substituted with a difluoromethyl group at the 6-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: These reactions can be carried out using various difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts like copper or silver complexes to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable difluoromethylation processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can produce a variety of substituted pyrimidines .
Scientific Research Applications
6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to potent biological activity . The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its antifungal activity.
Difluoromethylated heterocyclic acids: Used as fungicidal agents.
Uniqueness: 6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione stands out due to its unique combination of a difluoromethyl group and a hydroxyl group on a pyrimidine ring. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(difluoromethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2OS/c6-4(7)2-1-3(10)9-5(11)8-2/h1,4H,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFVUMOHGFOCGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622342 |
Source
|
Record name | 6-(Difluoromethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-76-9 |
Source
|
Record name | 6-(Difluoromethyl)-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Difluoromethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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